Tantalum silicide (TaSi2)

Descripción

Contextual Significance in Refractory Metal Silicide Research

The significance of Tantalum Disilicide within the broader field of refractory metal silicide research stems from its unique and highly desirable combination of properties. While other refractory silicides like tungsten silicide (WSi₂) and molybdenum disilicide (MoSi₂) also offer high-temperature stability, TaSi₂ provides a particularly advantageous balance of low electrical resistivity and excellent compatibility with silicon-based microfabrication processes. njit.edubohrium.com

This compatibility has made TaSi₂ a cornerstone material in the microelectronics industry for several decades. ontosight.aiosti.gov As the dimensions of integrated circuits continued to shrink, the inherent resistance of traditional polycrystalline silicon interconnects became a significant bottleneck, limiting device speed. njit.edudtic.mil Tantalum disilicide emerged as a leading candidate to replace or augment polysilicon in gate electrodes and interconnects, offering a substantial reduction in sheet resistance and, consequently, faster device performance. njit.edudtic.mil Its ability to form a stable, low-resistance contact with silicon and to withstand the high temperatures required during device manufacturing solidified its importance. njit.edu

Beyond microelectronics, TaSi₂ serves as a benchmark material in the development of high-performance materials for extreme environments. Its inherent resistance to oxidation and corrosion makes it a critical component in protective coatings for aerospace applications and as a structural element in high-temperature systems. huaweimaterial.comzhiyuematerial.comgoodfellow.com

Comparative Properties of Selected Refractory Metal Disilicides

| Compound | Melting Point (°C) | Resistivity (µΩ·cm) | Primary Application Focus |

|---|---|---|---|

| Tantalum Disilicide (TaSi₂) | ~2200 | ~40-50 | Microelectronics, High-Temp Coatings ontosight.aiaip.org |

| Molybdenum Disilicide (MoSi₂) | ~2030 | ~21.5 | Heating Elements, High-Temp Coatings bohrium.com |

| Tungsten Disilicide (WSi₂) | ~2165 | ~30-70 | Microelectronics ibm.comaip.org |

| Titanium Disilicide (TiSi₂) | ~1540 | ~13-25 | Microelectronics (lower temp processes) njit.edu |

Historical Development of Tantalum Disilicide Investigations

The intensive study of Tantalum Disilicide began in the late 1970s and early 1980s, driven by the escalating demands of the semiconductor industry for materials with superior performance for very-large-scale integration (VLSI) circuits. njit.edudtic.mil Early research focused on fundamental aspects of the material, including methods of synthesis and its basic electrical and structural properties.

A significant body of work from this period, notably by researchers like S.P. Murarka, centered on the formation of TaSi₂ thin films. aip.orgaip.org These investigations systematically explored various deposition techniques, such as the co-sputtering of tantalum and silicon, and the subsequent annealing processes required to form the desired low-resistivity silicide phase. aip.org Studies meticulously documented how factors like the ratio of silicon to tantalum and the annealing temperature influenced the final film properties, including crystal structure, stress, and resistivity. aip.org

Further research delved into the critical interactions at the TaSi₂/silicon interface and the material's thermal stability and oxidation behavior. aip.org It was discovered that when TaSi₂ on a silicon substrate is oxidized, silicon atoms diffuse through the silicide layer to form a protective silicon dioxide (SiO₂) layer on the surface, leaving the TaSi₂ layer itself intact. aip.org This self-passivating behavior was a crucial finding, demonstrating its compatibility with standard silicon device fabrication processes. Concurrently, alternative synthesis methods, such as inducing silicide formation through ion beam bombardment, were also investigated. ibm.com This foundational research established TaSi₂ as a reliable and well-characterized material, paving the way for its widespread adoption in integrated circuits as a primary material for gates and interconnects. njit.edu

Current Research Frontiers in Tantalum Disilicide Science

Contemporary research on Tantalum Disilicide is branching out from its established role in microelectronics to explore its potential in other advanced applications and to overcome its inherent limitations.

One of the most active frontiers is its incorporation into ultra-high-temperature ceramics (UHTCs) and ceramic matrix composites (CMCs). zhiyuematerial.comresearchgate.net While TaSi₂ has excellent high-temperature stability, its intrinsic brittleness can be a drawback for structural applications. researchgate.net Current studies are focused on enhancing its mechanical properties, such as fracture toughness, through innovative processing techniques like high-pressure, high-temperature (HPHT) sintering and by creating composites with other ceramics. researchgate.net

Another major research thrust is in the area of advanced protective coatings. zhiyuematerial.comgoodfellow.com Scientists are developing multi-component coating systems, often combining TaSi₂ with other silicides like MoSi₂, to protect refractory metals such as niobium and tantalum from oxidation in the extreme environments encountered in aerospace and hypersonic applications. bohrium.commdpi.com

The synthesis of TaSi₂ in novel morphologies is a rapidly emerging field. Researchers have successfully created Janus-like nanoparticles, with one half composed of metallic TaSi₂ and the other of semiconducting silicon. nih.govnih.gov These unique structures, synthesized via electron beam evaporation, open up new avenues for applications in catalysis and nanoelectronics. nih.gov

Furthermore, research continues to refine thin-film deposition techniques, including atomic layer deposition (ALD), to create highly uniform and conformal TaSi₂ layers for next-generation electronic devices, where it is being explored as a critical diffusion barrier for copper interconnects. goodfellow.comgoogle.com The exploration of TaSi₂ within high-entropy alloy and composite systems is also a key area, aiming to custom-design materials with specific properties for demanding applications, including additive manufacturing. satnanoparticles.commdpi.com

Structure

2D Structure

Propiedades

InChI |

InChI=1S/2Si.Ta | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANYRMJQFFSZKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

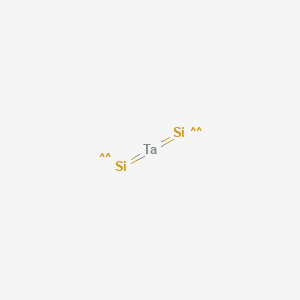

[Si]=[Ta]=[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Si2Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12039-79-1 | |

| Record name | Tantalum silicide (TaSi2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum silicide (TaSi2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Fabrication Methodologies for Tantalum Disilicide

Bulk Synthesis Techniques

The production of bulk tantalum disilicide often requires high-temperature methods to initiate the strongly exothermic reaction between tantalum and silicon. These techniques are designed to produce dense, homogenous materials, including in single-crystal form.

High-Frequency Induction Heated Combustion Synthesis (HFIHCS)

High-Frequency Induction Heated Combustion Synthesis (HFIHCS) is a rapid and efficient method for producing dense ceramic and intermetallic compounds. This technique utilizes high-frequency electromagnetic induction to heat the reactants, initiating a self-sustaining combustion reaction. The process is characterized by its high heating rates, which can significantly reduce the synthesis time from hours to minutes.

In a typical HFIHCS process for producing a TaSi₂-based composite, powders of the constituent elements or their compounds are first subjected to high-energy ball milling. This mechanical activation step reduces the particle size and increases the surface area, which enhances the reactivity of the precursors. The milled powders are then compacted and placed within a graphite (B72142) die in the HFIHCS apparatus. A pressure is applied to the compact while the high-frequency induction heating is initiated. For the fabrication of a TaSi₂-SiC composite, a pressure of 60 MPa has been utilized, leading to the simultaneous synthesis and densification of the composite in under 75 seconds. koreascience.kr This rapid processing results in a dense final product with a fine-grained microstructure.

Key Parameters in HFIHCS of a TaSi₂-SiC Composite

| Parameter | Value/Description |

| Precursor Materials | Tantalum Carbide (TaC) and Silicon (Si) powders |

| Milling | High-energy ball milling (e.g., Pulverisette-5 planetary mill) for 10 hours at 250 rpm |

| Applied Pressure | 60 MPa |

| Synthesis Time | < 75 seconds |

| Resulting Product | Dense TaSi₂-SiC composite with a relative density of 97% |

| Average Grain Size | TaSi₂: ~250 nm, SiC: ~130 nm |

Laser-Diode-Heated Floating Zone (LDFZ) Method for Single Crystal Growth

The Laser-Diode-Heated Floating Zone (LDFZ) method is a sophisticated crucible-free technique for growing high-purity single crystals of various materials, including intermetallic compounds. This method is particularly advantageous for materials that melt incongruently or have high melting points. arxiv.orgresearchgate.net The LDFZ furnace uses high-power laser diodes as a heat source to create a molten zone in a polycrystalline precursor rod. By moving the molten zone along the rod, a single crystal is progressively grown.

The key advantages of the LDFZ method include the ability to achieve a steep temperature gradient at the solid-liquid interface and homogeneous heating, which are crucial for stable crystal growth. arxiv.org The use of laser diodes allows for precise control over the heating and a very clean growth environment, as there is no contact with a crucible. LDFZ furnaces can operate under high gas pressures, up to 10 bar, with options for various atmospheres such as argon, oxygen, or nitrogen, and can reach temperatures exceeding 2400°C. paradim.org The pulling rates for crystal growth can be varied over a wide range, typically from 0.1 mm/h to 200 mm/h. scidre.de While specific reports on the growth of TaSi₂ single crystals using LDFZ are not prevalent, the technique's proven capability with other refractory and intermetallic compounds makes it a highly suitable candidate for this purpose.

Typical Operational Parameters of LDFZ Furnaces

| Parameter | Value/Description |

| Heat Source | High-power laser diodes (e.g., 5 x 330 W) |

| Wavelength | Typically in the near-infrared (e.g., 980 nm) |

| Maximum Temperature | > 2400 °C |

| Process Gas Pressure | Up to 10 bar |

| Gas Environment | Argon, Air, Oxygen, Nitrogen |

| Pulling Rate | 0.1 mm/h to 200 mm/h |

| Sample Dimensions | 4-8 mm in diameter, 1-10 cm in height |

Thin Film Deposition Processes

Tantalum disilicide thin films are integral components in microelectronic devices. Their deposition requires precise control over film thickness, composition, and microstructure. Sputtering-based techniques are widely employed for this purpose.

DC Sputtering Methods

Direct Current (DC) sputtering is a conventional physical vapor deposition (PVD) technique used to deposit thin films of TaSi₂. In this method, a high-purity TaSi₂ target is bombarded with energetic ions, typically argon, generated in a DC plasma. This bombardment ejects, or "sputters," atoms from the target, which then deposit onto a substrate, forming a thin film.

A common setup for this process is a magnetron DC sputtering system, such as the VARIAN 3125, which uses magnetic fields to confine the plasma close to the target, thereby increasing the sputtering rate. njit.eduaemdeposition.com TaSi₂ films are typically deposited on silicon wafers. njit.edunjit.edu The as-deposited films are often amorphous and require a subsequent annealing step at elevated temperatures (e.g., 400-900°C) to induce crystallization and reduce the film's sheet resistance. njit.edunjit.edu The final properties of the film, such as its crystal structure and resistivity, are highly dependent on the deposition parameters and annealing conditions.

DC Sputtering and Annealing Parameters for TaSi₂ Thin Films

| Parameter | Value/Description |

| Sputtering System | VARIAN 3125 magnetron DC sputtering system |

| Target | High-purity Tantalum Silicide (TaSi₂) |

| Substrate | p-type and n-type Silicon wafers |

| Film Thickness | 200 Å, 600 Å, 1000 Å |

| Annealing Temperature | 400 °C to 900 °C |

| Effect of Annealing | Transformation from amorphous to crystalline structure; decrease in sheet resistance |

Magnetron Sputtering (including pulsed-DC and N₂ environment effects)

Magnetron sputtering is an enhanced sputtering technique that offers higher deposition rates and better film quality compared to conventional DC sputtering. The use of a magnetic field behind the target traps electrons, leading to a denser plasma and more efficient sputtering.

Pulsed-DC Magnetron Sputtering: A variation of this technique is pulsed-DC magnetron sputtering, which is particularly useful in reactive sputtering processes to prevent the buildup of an insulating layer on the target, a phenomenon known as "target poisoning," which can lead to arcing. svc.orgtrumpf.com In pulsed-DC sputtering, the DC power is delivered in short pulses with a brief voltage reversal, which helps to neutralize charge accumulation on the target surface. lesker.com This leads to a more stable deposition process and improved film quality.

Effects of a Nitrogen (N₂) Environment: Introducing nitrogen gas into the sputtering chamber during the deposition of tantalum-based materials can significantly alter the properties of the resulting film. In the case of sputtering a tantalum target in a nitrogen/argon atmosphere, tantalum nitride (TaN) films are formed. researchgate.netresearchgate.netmdpi.com The nitrogen flow rate is a critical parameter that influences the film's deposition rate, resistivity, and crystal structure. Generally, as the nitrogen flow rate increases, the deposition rate decreases, and the electrical resistivity of the film increases. researchgate.netmdpi.com For tantalum silicide sputtering, the introduction of nitrogen would likely result in the formation of a tantalum silicon nitride (TaSiN) film or the incorporation of nitrogen into the TaSi₂ lattice. This would be expected to increase the film's resistivity and potentially enhance its properties as a diffusion barrier.

General Observations of Nitrogen Effects in Tantalum-based Sputtering

| Property | Effect of Increasing Nitrogen Flow |

| Deposition Rate | Decreases |

| Electrical Resistivity | Increases |

| Crystal Structure | Transitions to nitride phases (e.g., from β-Ta to TaN) |

| Crystallite Size | Tends to decrease |

Co-sputtering Techniques

Co-sputtering is a versatile PVD method where two or more materials are sputtered simultaneously from separate targets to deposit a composite film with a controlled composition. For the synthesis of tantalum silicide films, tantalum and silicon targets are used. This technique allows for precise control over the stoichiometry of the deposited film by adjusting the power applied to each sputtering gun.

The formation of different tantalum silicide phases, such as Ta₅Si₃ and TaSi₂, can be controlled by the as-deposited Si/Ta atomic ratio and the subsequent sintering temperature. For instance, with a Si/Ta ratio of less than 1.0 and sintering at temperatures below 700°C, the formation of Ta₅Si₃ is favored. At higher temperatures and in the presence of a polycrystalline silicon substrate, TaSi₂ is formed. When the Si/Ta ratio is 2 or greater, TaSi₂ is the primary phase formed across a wide range of sintering temperatures. The co-sputtering process generally results in films with smaller grain sizes, lower stress, and smoother surfaces compared to films formed by reacting a deposited metal layer with a silicon substrate.

Electron Beam Evaporation

Electron beam evaporation is a physical vapor deposition (PVD) technique utilized to produce high-quality thin films. In this process, a high-energy electron beam is focused on the source material, in this case, tantalum silicide, causing it to evaporate. dentonvacuum.com The vapor then travels through a vacuum and condenses on a substrate, forming a thin film.

Tantalum and its compounds are well-suited for electron beam evaporation. metalstek.com However, the process presents challenges due to the very high melting point of tantalum (3,017°C), which necessitates high power to achieve an effective deposition rate. lesker.com A significant risk during the evaporation of tantalum-containing materials is the potential for the electron beam to burn through the source material, especially if it is in pellet form, which can damage the crucible and the electron gun hearth. lesker.com To mitigate this, using a pre-machined slug or a rod-form of the source material is recommended as it improves packing density and allows for more uniform melting and stable evaporation rates at lower power levels. lesker.com For the evaporation of tantalum compounds like TaSi₂, a FABMATE® or graphite crucible liner is often recommended. lesker.com

This technique is not only used for creating uniform thin films but also serves as a method for synthesizing nanoparticles. A high-power electron beam can be used to evaporate tantalum and silicon sources simultaneously in an inert gas atmosphere, leading to the condensation and formation of nanoparticles. researchgate.netmdpi.com

Table 1: Electron Beam Evaporation Parameters for Tantalum

| Parameter | Value/Recommendation | Source |

|---|---|---|

| Suitability | Excellent | metalstek.comlesker.com |

| Melting Point (Ta) | 3,017°C | lesker.com |

| Challenges | High power required; risk of burning through source material | lesker.com |

| Recommended Source Form | Pre-machined slug or rod | lesker.com |

| Crucible Liner Material | FABMATE®, Graphite | lesker.com |

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a process where volatile chemical precursors react or decompose on a substrate surface to produce a solid deposit, such as a thin film. wikipedia.org This method is widely used in the semiconductor industry for its ability to create high-quality, uniform films. wikipedia.orgdtu.dk

For tantalum disilicide, Low-Pressure Chemical Vapor Deposition (LPCVD) is a common technique. One process involves the reaction of tantalum pentachloride (TaCl₅) and silane (B1218182) (SiH₄). sci-hub.st This chemistry can initially produce a tantalum-rich silicide (Ta₅Si₃), which then reacts with an underlying polysilicon layer to form the desired TaSi₂ phase. sci-hub.st

Another approach to CVD of TaSi₂ involves using different precursors to lower the deposition temperature. Thin films of TaSi₂ have been successfully grown at temperatures as low as 190-300 °C via LPCVD using difluorosilylene (SiF₂) and tantalum halides (TaF₅ or TaCl₅) as precursors. core.ac.uk The resulting films in this low-temperature process are typically a composite of polycrystalline TaSi₂ and amorphous silicon. core.ac.uk In contrast, Atmospheric Pressure Chemical Vapor Deposition (APCVD) using TaCl₅ and silicon tetrachloride (SiCl₄) requires much higher temperatures, around 1373 K. core.ac.uk

Table 2: Comparison of CVD Processes for TaSi₂ Synthesis

| CVD Method | Precursors | Deposition Temperature | Film Composition | Source |

|---|---|---|---|---|

| LPCVD | TaCl₅ and SiH₄ | Not specified | TaSi₂ (via Ta₅Si₃ intermediate) | sci-hub.st |

| LPCVD | SiF₂ and TaX₅ (X=F, Cl) | 190 - 300 °C | Polycrystalline TaSi₂ and amorphous Si | core.ac.uk |

| APCVD | TaCl₅ and SiCl₄ | 1373 K (1100 °C) | Ta₅Si₃ | core.ac.uk |

Halide-Activated Pack Cementation (HAPC)

Halide-Activated Pack Cementation (HAPC) is a surface modification technique that operates as an in-situ chemical vapor deposition process. calstate.edudoe.gov In HAPC, the component to be coated is buried in a powder mixture, or "pack," which contains the source of the depositing element (the master alloy), a halide activator salt (like NH₄Cl or NaF), and an inert filler powder (such as Al₂O₃). calstate.edufrontiersin.org When heated in an inert atmosphere, the activator reacts with the master alloy to generate volatile metal halide species. doe.gov These gaseous halides diffuse through the pack and decompose on the substrate surface, depositing the desired element which then diffuses into the substrate to form a coating. doe.gov

This method is effective for creating silicide and aluminide coatings on various substrates. frontiersin.orgresearchgate.net For instance, a high-entropy silicide coating containing a TaSi₂ layer can be prepared on a tantalum substrate using a combination of methods including HAPC (also referred to as halide embedding infiltration). mdpi.com The process provides a well-bonded, dense coating with high interface strength. mdpi.com The thermodynamics of the pack, including the partial pressures of the generated volatile metal halides, can be calculated to optimize the codeposition of multiple elements. doe.gov

Slurry Painting and Impregnation Methods

Slurry-based methods provide a versatile route for forming protective silicide coatings. These techniques involve applying a slurry—a semi-liquid mixture of fine powders in a liquid carrier—to a substrate surface, followed by a high-temperature heat treatment to fuse the slurry and form the coating.

A fused slurry silicide coating has been developed to protect tantalum-tungsten alloys at very high temperatures (1427 to 1538 °C). nasa.gov One effective slurry composition was found to be 2.5% Manganese, 33% Titanium, and 64.5% Silicon. nasa.gov Similarly, high-entropy silicide coatings have been prepared on tantalum substrates using a slurry method combined with a subsequent silicon infiltration step. mdpi.com In this process, a slurry containing elemental powders (Mo, Cr, Ta, Nb, W, and Si) is applied and sintered, resulting in a multi-layered coating that includes TaSi₂ and Ta₅Si₃ phases. mdpi.comresearchgate.net These slurry methods are effective in creating coatings that significantly improve the high-temperature oxidation resistance of the underlying material. mdpi.comnasa.gov

Nanostructure Synthesis

Beyond thin films, specialized techniques have been developed to synthesize tantalum disilicide in the form of complex nanostructures, such as nanowires and Janus-like nanoparticles, for advanced electronic and optical applications.

Synthesis of TaSi₂ Nanowires

Tantalum disilicide nanowires have been successfully synthesized using a method that involves a silicide mediation layer. acs.orgacs.org In this process, a thin film of a metal silicide, such as nickel silicide (NiSi₂) or iron silicide (FeSi₂), is first formed on a silicon (Si) substrate. acs.orgaip.org This sample is then annealed at high temperatures, typically 850-950 °C, in a vacuum chamber containing a source of tantalum vapor. aip.org

During the annealing process, the tantalum vapor reacts with the silicon, mediated by the silicide layer, to promote the growth of TaSi₂ nanowires. acs.org The choice of mediation layer affects the resulting nanowire dimensions; for example, using a NiSi₂ layer can produce nanowires up to 13 µm in length, while FeSi₂ mediation results in shorter nanowires. acs.org The diameter of these nanowires is typically in the range of 20-30 nm. acs.org X-ray diffraction analysis confirms that the nanowires have a hexagonal crystal structure. acs.org This synthesis approach offers a simple, bottom-up method for producing metallic nanowires with potential applications as interconnects or field emitters in nanoelectronic devices. acs.orgacs.org

Table 3: Research Findings on TaSi₂ Nanowire Synthesis

| Parameter | Description | Source |

|---|---|---|

| Synthesis Method | Annealing a silicide mediation layer (NiSi₂, FeSi₂) on a Si substrate in Ta vapor | acs.orgacs.orgaip.org |

| Annealing Temperature | 850 - 950 °C | aip.org |

| Mediation Layer | NiSi₂, FeSi₂ | acs.org |

| Nanowire Length | Up to 13 µm (with NiSi₂ layer) | acs.org |

| Nanowire Diameter | 20 - 30 nm | acs.org |

| Crystal Structure | Hexagonal | acs.org |

Formation of Janus-Like TaSi₂/Si Nanoparticles

Janus nanoparticles are a special class of nanomaterials that possess two distinct halves with different compositions or surface properties. nih.gov Metal-semiconductor Janus-like nanoparticles composed of a tantalum disilicide half and a silicon half (TaSi₂/Si) have been synthesized for the first time using a high-power electron beam evaporation method. researchgate.netmdpi.comnih.gov

In this process, tantalum and silicon sources are evaporated in an argon gas atmosphere. mdpi.com The mixed vapors are then transferred to a cooler zone where they condense into nanoparticles. mdpi.com The formation of the Janus structure, as opposed to a core-shell or a simple alloyed nanoparticle, is attributed to several factors. Thermodynamic analysis shows that it is more favorable for tantalum atoms to form TaSi₂ rather than remain as pure tantalum or form other tantalum-silicon phases. mdpi.com The distinct Janus-like structure is proposed to arise from the specific surface energies of TaSi₂ and Si and the ability of the two materials to form a distinct interface rather than mixing or encapsulating one another. researchgate.netmdpi.com The resulting powder contains a mixture of these Janus particles along with some pure silicon nanoparticles. mdpi.com

Mechanisms of Nanoparticle Formation (e.g., electron beam evaporation)

The formation of tantalum disilicide nanoparticles, particularly through methods like high-power electron beam evaporation, involves complex physical and chemical processes. Research into the synthesis of metal-semiconductor Janus-like nanoparticles of TaSi₂/Si has provided insight into these mechanisms.

In this method, a high-power electron beam is used to evaporate tantalum and silicon. The subsequent condensation of this vapor leads to the formation of nanoparticles. It is proposed that the formation of Janus-like particles (nanoparticles with two distinct halves), as opposed to core-shell or monophasic particles, is influenced by the ability of Tantalum (Ta) and Silicon (Si) to form compounds and the relative concentrations of Ta and Si atoms within the vapor.

The process is understood to proceed via the following reaction upon condensation from the gas phase: Ta (gas) + 3Si (gas) → TaSi₂ (solid) + Si (solid)

In this reaction, tantalum preferentially forms TaSi₂ with silicon, while any excess silicon condenses into pure Si particles. This mechanism results in the creation of Janus-like nanoparticles, each composed of a TaSi₂ hemisphere and a Si hemisphere. The characterization of these nanoparticles is typically performed using advanced analytical techniques such as high-resolution transmission electron microscopy (HRTEM), X-ray diffraction (XRD), and energy-dispersive X-ray fluorescence (EDX) analysis.

Coating Fabrication Techniques

Tantalum disilicide is a key material for high-performance coatings due to its high melting point, and excellent resistance to corrosion and oxidation. samaterials.com Various advanced thermal spray techniques are employed to deposit TaSi₂ coatings onto different substrates.

Vacuum Plasma Spray (VPS)

Vacuum Plasma Spraying (VPS) is a thermal spray coating process conducted in a controlled, low-pressure environment. This technique is particularly suitable for materials like tantalum and its compounds, which are sensitive to oxidation at high temperatures. One study confirmed the use of vacuum plasma spraying to deposit a TaSi₂ coating on a graphite matrix surface. researchgate.net The process involves melting TaSi₂ powder in a high-temperature plasma jet inside a vacuum chamber and projecting the molten droplets onto a substrate, where they solidify to form a dense, well-adhered coating. The low-pressure inert gas atmosphere minimizes the presence of oxygen and other reactive gases, preventing the formation of undesirable oxides and ensuring the high purity of the resulting TaSi₂ coating. researchgate.net This method is known for producing coatings with low porosity and high bond strength. researchgate.net

Supersonic Air Plasma Spraying (SAPS)

Supersonic Air Plasma Spraying (SAPS) is another advanced thermal spray method utilized for fabricating TaSi₂ coatings. The SAPS technique is characterized by its extremely high plasma arc temperature (around 10,000 °C) and supersonic velocity, which helps in producing coatings with high density and strong interfacial bonding. mdpi.com

Research has been conducted on depositing TaSi₂ coatings on SiC-coated C/C composites using SAPS to enhance their oxidation resistance in extreme environments. mdpi.comsemanticscholar.org In this process, TaSi₂ powders are injected into the high-velocity, high-temperature plasma flame, impacting the substrate as flattened droplets that accumulate and solidify to form the coating. mdpi.com The quality and properties of the coating are highly dependent on the spraying parameters, particularly the spraying power. Studies have shown that by optimizing the spraying power, it is possible to achieve a dense TaSi₂ coating with minimal pores and microcracks, leading to a significant improvement in the interfacial bonding strength. mdpi.comsemanticscholar.org

Below is a table of spraying parameters used in a study for preparing TaSi₂ coatings via SAPS.

| Parameter | Value |

| Primary Gas (Ar) Flow | 45 SLPM |

| Secondary Gas (H₂) Flow | 5 SLPM |

| Powder Feed Rate | 1.5 rpm |

| Spraying Distance | 100 mm |

| Spraying Power | 40, 45, 50, 55 kW |

This data is based on research findings for depositing TaSi₂ coatings using SAPS. mdpi.com

The investigation revealed that a spraying power of 50 kW resulted in the highest deposition rate (39.8%) and an optimal microstructure with an interfacial bonding strength of 15.3 ± 2.3 MPa. semanticscholar.org

Multi-layer Coating Deposition

Multi-layer coatings that include tantalum disilicide are developed to provide comprehensive protection for substrates in harsh environments. These systems often combine different materials to leverage their specific properties.

Crystallographic Structures and Phase Transformations of Tantalum Disilicide

Hexagonal C40 Structure (P6_222)

Tantalum disilicide crystallizes in the hexagonal C40 structure, which belongs to the P6_222 space group. researchgate.netresearchgate.netscispace.comarxiv.org This structure is shared by other transition metal disilicides such as CrSi2 and VSi2. researchgate.netmdpi.com The C40 structure is characterized by a specific arrangement of tantalum and silicon atoms, forming a stable, low-resistivity material. cstam.org.cn

Lattice Parameters and Unit Cell Volume under Ambient Conditions

Under ambient conditions, the hexagonal C40 structure of TaSi2 is defined by its lattice parameters, 'a' and 'c', and the resulting unit cell volume. First-principles calculations have determined these parameters, which are in good agreement with experimental data. semanticscholar.org

Table 1: Lattice Parameters and Unit Cell Volume of TaSi2

| Parameter | Calculated Value |

| Lattice Parameter 'a' | 4.736 Å |

| Lattice Parameter 'c' | 6.530 Å |

| Unit Cell Volume | 126.6 ų |

This table presents the calculated lattice parameters and unit cell volume for the hexagonal C40 structure of Tantalum Disilicide under ambient conditions. semanticscholar.org

Bond Distances and Atomic Coordination Environments (Ta-Si, Si-Si)

The bonding within the C40 structure of TaSi2 involves specific distances between tantalum and silicon atoms (Ta-Si) and between silicon atoms themselves (Si-Si). The calculated bond length for the Nb-Si bond is 2.624 Å. sci-hub.se In the broader context of transition metal disilicides with the C40 structure, the cohesive force of the layered structure is dependent on the transition metal-silicon bond. sci-hub.se The structure features one-dimensional helical silicon chains. researchgate.net Within the crystal structure, the coordination number of tantalum atoms is 10. researchgate.net

Structural Stability under Extreme Conditions

The structural integrity of TaSi2 under high pressure and high temperature is a critical aspect for its application in demanding environments.

High-Pressure Stability Investigations (e.g., Synchrotron X-ray Diffraction, Raman Spectroscopy)

The stability of the hexagonal C40 structure of TaSi2 under high pressure has been investigated using in-situ synchrotron X-ray diffraction (XRD) and Raman spectroscopy. cstam.org.cn These studies have shown that the hexagonal structure of TaSi2 is remarkably stable, with no phase transitions observed during compression up to 20 GPa and subsequent decompression to ambient conditions. cstam.org.cn The lattice parameters 'a' and 'c', as well as the unit cell volume, decrease with increasing pressure, with the 'a' axis being more compressible than the 'c' axis. cstam.org.cn

Further theoretical investigations using a crystal structure searching technique have predicted a novel high-pressure cubic phase (cF24) of TaSi2 that becomes stable above 185 GPa. researchgate.net This structural transition from the hexagonal C40 phase to the cubic cF24 phase is a first-order transition accompanied by a 4.1% volume drop. researchgate.net The formation of the cubic phase is attributed to the polymerization of the one-dimensional helical silicon chains of the C40 phase into a three-dimensional silicon tetrahedrons framework. researchgate.net

Raman spectroscopy has also been employed to study the local structure of TaSi2 under pressure. cstam.org.cn The Raman spectra collected during pressurization and decompression confirm the structural stability up to high pressures. cstam.org.cnaip.org

High-Temperature Crystallization and Phase Evolution

The crystallization and phase evolution of TaSi2 at high temperatures are crucial for its synthesis and application in high-temperature environments. iaea.org Studies on TaSi2 thin films have shown that they can be amorphous as-deposited and crystallize upon annealing. njit.edu The interaction of TaSi2 with residual oxygen at high sintering temperatures (1400–1600 °C) can lead to the formation of the hexagonal-structured Ta5Si3 phase. iaea.orgresearchgate.net

In composite materials, such as those containing ZrB2 and SiC, the oxidation behavior of TaSi2 at very high temperatures (1627°C and 1927°C) has been studied. benthamopenarchives.comnasa.govnasa.gov At 1627°C, the addition of 20 v% TaSi2 improved oxidation resistance compared to the baseline material. benthamopenarchives.comnasa.govnasa.gov However, at 1927°C, it led to less oxidation resistance and extensive liquid phase formation. benthamopenarchives.comnasa.govnasa.gov

Influence of Annealing on Crystallization

Annealing plays a significant role in the crystallization of tantalum disilicide. For thin films of TaSi2, annealing is a critical step to transform the material from an amorphous to a crystalline state. njit.edu X-ray diffraction (XRD) results have demonstrated this structural change, with the sheet resistance of the films decreasing as the annealing temperature increases. njit.edunjit.edu The crystallization of TaSi2 is reported to occur mainly between 800°C and 900°C. njit.edu The peaks in the XRD patterns become narrower and more intense with increasing annealing temperature, indicating a more ordered crystalline structure. njit.edu

The influence of annealing on the chemical states of tantalum oxides has also been studied, showing that different phases can be formed depending on the annealing temperature. arxiv.org While this study focuses on tantalum pentoxide, it highlights the general importance of annealing in controlling the crystalline phase of tantalum-based compounds.

Chirality and Crystal Handedness in Single Crystals

Tantalum disilicide crystallizes in a C40-type chiral hexagonal structure. chemicalbook.com This chirality, or handedness, means the crystal structure cannot be superimposed onto its mirror image. These two distinct, mirror-image forms are known as enantiomorphs. TaSi₂ can exist in a left-handed form, belonging to the P6₄22 space group, or a right-handed form with the P6₂22 space group. jkps.or.krarxiv.org

Conventional crystal growth techniques typically result in the formation of left-handed TaSi₂ crystals. aip.org The determination of a crystal's specific handedness can be accomplished through advanced analytical methods. Single-crystal X-ray diffraction is a primary technique, where the absolute structure is clarified by refining the Flack parameter; a value of zero indicates the correct chiral structure has been assumed, while a value of one suggests the opposite chirality. arxiv.org Another powerful method is aberration-corrected scanning transmission electron microscopy (STEM). globalsino.com When analyzing TaSi₂ with STEM, tilting the crystal from the acs.org to the [−103] zone axis reveals a characteristic "Y" shape for the left-handed structure and an inverted "Y" shape for the right-handed structure, allowing for direct visual determination of its chirality. acs.org

Chirality-Controlled Crystal Growth Methods

The selective synthesis of a specific chiral form of TaSi₂ can be achieved through specialized crystal growth techniques. The laser-diode-heated floating zone (LDFZ) method is a key process for achieving chirality-controlled growth. chemicalbook.comaip.org While conventional methods yield left-handed TaSi₂, the LDFZ method can be adapted to produce the opposite, right-handed enantiomorph. chemicalbook.com

This is accomplished by using composition-gradient feed rods. chemicalbook.comaip.org In this setup, a "seed" material with a natural preference for a right-handed structure, such as Niobium Disilicide (NbSi₂), is used in the initial region (region A) of the feed rod. The target material, TaSi₂, is placed in the subsequent region (region B). During the LDFZ process, the crystal growth starts in region A, and as it progresses into region B, the crystallographic handedness of the NbSi₂ is inherited by the TaSi₂. chemicalbook.com This demonstrates that the chirality of the grown crystal can be predetermined by the chirality of the seed crystal, enabling the synthesis of right-handed TaSi₂ crystals that are not accessible through conventional growth. chemicalbook.comaip.org

Crystallographic Orientation and its Succession

During crystal growth using the LDFZ method with a composition-gradient feed rod, the crystallographic orientation of the seed crystal is passed on to the subsequently grown crystal. chemicalbook.com For instance, in a rod composed of a TaSi₂ region followed by an NbSi₂ region, analysis via Laue X-ray backscattering confirms that both parts of the crystal maintain the same crystallographic orientation. chemicalbook.com This indicates a successful succession of the crystal structure from the initial material to the next. chemicalbook.com It is common for the c-axis of the resulting single crystal to have a slight tilt of a few degrees relative to the direction of crystal growth. chemicalbook.com

Mis-orientation in Crystal Growth

Mis-orientation, which describes the relative crystallographic orientation between two grains or crystals, can arise during the crystal growth process. researchgate.net In the context of the LDFZ method with composition-gradient feed rods, mis-orientation may occur at the boundary between the different material regions (e.g., between NbSi₂ and TaSi₂). chemicalbook.com This phenomenon is often caused by a sudden change in the melting temperatures of the two different silicides at the interface. chemicalbook.com

Comparative Crystallographic Analysis (e.g., with TiSi₂ phases)

A comparative analysis of the crystallographic structures of Tantalum Disilicide (TaSi₂) and Titanium Disilicide (TiSi₂) reveals both similarities and key differences. TaSi₂ predominantly crystallizes in the hexagonal C40 structure. aip.org In contrast, TiSi₂ is polymorphic and is most notably found in two different orthorhombic structures: the metastable C49 phase and the stable C54 phase. aip.orgglobalsino.com

The C49-TiSi₂ phase typically forms first at lower temperatures (450-650 °C) and transforms into the more technologically desirable, lower-resistivity C54-TiSi₂ phase at higher temperatures (above 650 °C). globalsino.comasu.edu Under certain conditions, such as the introduction of a thin Tantalum layer, TiSi₂ can also form in a hexagonal C40 structure, which acts as a template to promote the formation of the C54 phase at lower temperatures. jkps.or.krntu.edu.sgannualreviews.org

The C40 structures of TaSi₂ and TiSi₂ are isostructural, belonging to the same hexagonal crystal system, which facilitates the epitaxial growth of C40-TiSi₂ on a C40-TaSi₂ template due to a low lattice mismatch. aip.org The stable C54-TiSi₂ phase, however, is orthorhombic and is not structurally similar to the hexagonal C40-TaSi₂. jkps.or.kr

The following table provides a comparative overview of the key crystallographic data for these phases.

| Compound | Phase | Crystal System | Space Group | Lattice Parameters (Å) |

|---|---|---|---|---|

| TaSi₂ | C40 (left-handed) | Hexagonal | P6₄22 (No. 181) | a = 4.7812, c = 6.5672 arxiv.org |

| TaSi₂ | C40 (right-handed) | Hexagonal | P6₂22 (No. 180) | a = 4.806, c = 6.588 materialsproject.org |

| TiSi₂ | C49 (metastable) | Orthorhombic (base-centered) | Cmcm (No. 63) | a = 3.564, b = 13.334, c = 3.547 acs.org |

| TiSi₂ | C54 (stable) | Orthorhombic (face-centered) | Fddd (No. 70) | a = 8.237, b = 4.782, c = 8.505 acs.org |

| TiSi₂ | C40 (metastable) | Hexagonal | P6₂22 (No. 180) | a = 4.67, c = 6.62 ntu.edu.sg |

Electronic Structure and Theoretical Investigations of Tantalum Disilicide

First-Principles Calculations (Density Functional Theory, DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and related properties of TaSi2. These calculations solve the quantum mechanical equations governing the behavior of electrons in the material, providing a foundational understanding of its intrinsic properties. DFT studies have been used to investigate various aspects of TaSi2, including the effects of vacancies on its mechanical and electronic properties. researchgate.netresearchgate.net

First-principles calculations have been performed using software packages like CASTEP within the Materials Studio suite. cstam.org.cn These calculations often employ geometry optimization to find the most stable crystal structures. For instance, the convergence tolerance in such optimizations can be set to a high precision, such as 2.0 x 10⁻⁵ eV/atom, to ensure accurate results. cstam.org.cn

Band structure calculations reveal the allowed energy levels for electrons within the crystal lattice and are crucial for determining a material's electrical conductivity. For TaSi2, which commonly crystallizes in the hexagonal C40 structure (space group P6₂22), band structure calculations consistently show that it exhibits metallic behavior. cstam.org.cnmaterialsproject.org This is characterized by the absence of a band gap, with the valence and conduction bands overlapping at the Fermi level. cstam.org.cnmaterialsproject.org

The table below summarizes some key parameters related to the crystal and electronic structure of hexagonal TaSi2.

| Property | Value | Source |

| Space Group | P6₂22 | materialsproject.org |

| Lattice Parameter (a) | 4.77 Å | materialsproject.org |

| Lattice Parameter (c) | 6.52 Å | materialsproject.org |

| Band Gap | 0.00 eV | materialsproject.org |

| Predicted Formation Energy | -0.446 eV/atom | materialsproject.org |

Spin-orbit coupling (SOC), a relativistic effect that describes the interaction between an electron's spin and its orbital motion, plays a significant role in materials containing heavy elements like tantalum. In TaSi2, the strong SOC is a key factor influencing its electronic properties. Theoretical investigations have explored the role of SOC in generating phenomena such as the Rashba-Edelstein effect (REE) in non-magnetic chiral materials like TaSi2. tandfonline.com

The REE, which describes the conversion of a charge current into a spin accumulation, is of great interest for spintronic applications. DFT-based calculations have been employed to study this effect in TaSi2, highlighting the importance of SOC in inducing spin accumulation. tandfonline.com The strength and nature of the SOC in crystals with low symmetry, such as the chiral structure of TaSi2, are crucial in determining the efficiency of this spin-charge conversion. tandfonline.com

The Local Density of States (LDOS) provides information about the density of electronic states at a specific location within the material. This is particularly useful for understanding the electronic structure at surfaces, interfaces, or near defects. In the context of experimental techniques like Scanning Tunneling Microscopy (STM), the differential conductance (dI/dV) is proportional to the LDOS of the surface being studied. researchgate.net

While detailed LDOS plots for pristine TaSi2 are not extensively published in readily available literature, the concept is crucial for interpreting STM data of silicide nanostructures. For instance, LDOS analysis would be essential to distinguish the electronic signatures of TaSi2 from surrounding materials in a composite structure. researchgate.net Furthermore, studies on the effects of atomic vacancies in TaSi2 have shown that the removal of Ta or Si atoms can enhance the localized hybridization between the remaining Ta and Si atoms, which would be reflected in the LDOS. researchgate.net

Recent theoretical and experimental work has highlighted the interesting topological properties of TaSi2. Its electronic band structure hosts multiple Dirac points near the Fermi level. These Dirac points are specific points in the Brillouin zone where the conduction and valence bands touch, leading to unique electronic transport phenomena. The presence of these Dirac points makes TaSi2 a promising material for "Berry phase engineering."

The Berry curvature is a geometric property of the band structure that acts like a magnetic field in momentum space and is responsible for the intrinsic spin Hall effect (SHE). The "hot spots" of Berry curvature are often found near Dirac points. By manipulating the position of the Fermi level relative to these Dirac points, for example through temperature changes, the SHE can be significantly enhanced.

A study on non-centrosymmetric TaSi2 demonstrated that Berry phase monopoles, which are sources or sinks of Berry curvature, drive a strong enhancement of the spin Hall effect at high temperatures. This suggests that the SOT efficiency in TaSi2 can be tuned by temperature, a behavior that differs from conventional heavy metals.

The nature of chemical bonding in TaSi2 is determined by the hybridization of the electronic orbitals of tantalum and silicon atoms. Theoretical calculations have shown that there is a significant degree of covalent bonding between Si-Si atoms and between Ta-Si atoms. researchgate.net This covalent character contributes to the structural stability and mechanical properties of the material.

Charge Density Wave (CDW) Phenomena

Charge Density Wave (CDW) is a quantum mechanical phenomenon that involves a periodic modulation of the electron density in a material, which is often accompanied by a periodic distortion of the crystal lattice. This phenomenon is particularly prevalent in low-dimensional materials and has been extensively studied in other tantalum-based compounds, most notably the transition metal dichalcogenides (TMDs) like 1T-TaS2 and 2H-TaSe2.

In these materials, the formation of a CDW state can lead to metal-insulator transitions and the emergence of other exotic quantum states. The theoretical framework for understanding CDW phenomena in TMDs is well-established and often involves first-principles calculations to determine the stability of various CDW phases and their effect on the electronic band structure.

However, there is currently no significant body of research suggesting that TaSi2 exhibits Charge Density Wave phenomena. The electronic structure and crystal lattice of TaSi2 differ significantly from the layered structures of TaS2 and TaSe2 where CDWs are prominent. Nevertheless, the theoretical methodologies used to study CDWs in other tantalum compounds could be applied to TaSi2 to explore the possibility of latent or induced CDW instabilities under specific conditions, such as strain, doping, or reduced dimensionality. Such theoretical investigations could provide valuable insights into the potential for engineering novel electronic phases in tantalum silicide.

Commensurate, Nearly Commensurate, and Incommensurate Phases

The concepts of commensurate, nearly commensurate, and incommensurate phases are critical in describing the periodic relationship between a material's charge density wave (CDW) and its underlying crystal lattice. A commensurate phase occurs when the CDW wavelength is an integer multiple of the lattice constant. In a nearly commensurate phase, the CDW is close to being commensurate but with slight deviations, often forming domains separated by discommensurations. An incommensurate phase is characterized by a CDW wavelength that is not a rational fraction of the lattice constant.

While these phases are extensively studied in other transition metal compounds like tantalum disulfide (TaS₂), detailed investigations specifically identifying commensurate, nearly commensurate, and incommensurate charge density wave phases in tantalum disilicide (TaSi₂) are not prominently available in the reviewed literature. The crystal structure of TaSi₂ is typically described as a hexagonal C40 structure (space group P6₄22), and its properties are primarily discussed in the context of its metallic nature and superconductivity at low temperatures. researchgate.net Research on related compounds like higher manganese silicides does mention the presence of complex incommensurate structures, but this is not directly applicable to TaSi₂. rsc.org

Metal-Insulator Transitions

A metal-insulator transition (MIT) is a phenomenon where a material undergoes a change from metallic to insulating behavior due to variations in factors like temperature, pressure, or doping. This transition is a hallmark of strongly correlated electron systems.

For tantalum disilicide (TaSi₂), the available scientific literature predominantly characterizes it as a metallic compound under standard conditions. cstam.org.cn Its electronic properties are marked by low resistivity, which decreases with increasing temperature, a typical behavior for a metal. researchgate.net High-pressure studies on TaSi₂ have shown that its metallic nature is stable up to at least 20 GPa, with the resistivity remaining low. cstam.org.cn First-principles calculations further support its metallic character, indicating that the valence and conduction bands overlap, resulting in a zero-band gap. cstam.org.cn

While metal-insulator transitions are a significant area of research in materials like 1T-TaS₂ psu.eduresearchgate.net, there is no substantial evidence in the reviewed literature to suggest that TaSi₂ undergoes a similar metal-insulator transition under typical experimental conditions.

Mott Gap and Energy Gap Analysis

A Mott gap is a specific type of energy gap that arises in a material that would be predicted to be a metal by conventional band theory but is an insulator due to strong electron-electron correlations. This is a key feature of a Mott insulator.

Tantalum disilicide (TaSi₂) is consistently described as a metallic material with no significant electronic correlation effects that would lead to a Mott insulating state. cstam.org.cn Theoretical calculations indicate that TaSi₂ has a band gap of 0.00 eV, which is characteristic of a metal. materialsproject.org Experimental studies on its electronic transport properties also confirm its metallic behavior. cstam.org.cn

While there is no Mott gap, TaSi₂ does exhibit a superconducting energy gap at very low temperatures. It is a type-II superconductor with a transition temperature (T_c) of around 4.4 K. researchgate.net The superconducting energy gap is a key parameter in understanding its superconducting properties.

| Property | Value | Reference |

| Crystal Structure | Hexagonal C40 (P6₄22) | researchgate.net |

| Band Gap | 0.00 eV | materialsproject.org |

| Superconducting Transition Temperature (T_c) | 4.4 K | researchgate.net |

Spin-Dependent Electronic Properties

Chirality-Induced Spin Selectivity (CISS) Effect

The Chirality-Induced Spin Selectivity (CISS) effect is a phenomenon where the transport of electrons through a chiral material becomes spin-dependent, leading to a spin-polarized current without the need for an external magnetic field. arxiv.org This effect has been observed in chiral materials, including tantalum disilicide (TaSi₂).

TaSi₂ possesses a chiral crystal structure which is the underlying reason for the CISS effect. arxiv.org Research has demonstrated that when a charge current is passed through a TaSi₂ crystal, a spin polarization is induced. arxiv.org This spin polarization has been detected over macroscopic distances, even in polycrystalline bulk samples, highlighting the robustness of the CISS effect in this material. researchgate.net The direction of the spin polarization is dependent on the handedness of the chiral crystal structure. arxiv.org For instance, left-handed TaSi₂ crystals have shown an opposite spin polarization direction compared to right-handed crystals of similar compounds like NbSi₂. arxiv.org

The ability to generate and maintain spin polarization over significant lengths makes TaSi₂ a promising material for spintronic applications. arxiv.orgresearchgate.net

Spin Hall Effect (SHE) and Berry Phase Monopoles

The Spin Hall Effect (SHE) is a phenomenon where a charge current flowing through a material with strong spin-orbit coupling generates a transverse spin current. aip.orgspintronics-info.com In TaSi₂, the SHE is a key factor in enabling spin-orbit torque (SOT), a promising mechanism for manipulating magnetization in spintronic devices. spintronics-info.comsemiconductor-digest.com

The electronic band structure of TaSi₂ is characterized by the presence of multiple Dirac-like degenerate points near the Fermi level. aip.orgazoquantum.com These points act as "hot spots" for the Berry phase, a quantum mechanical phase that is crucial for the intrinsic SHE. spintronics-info.comspintronics-info.com At low temperatures (from 62 K to 288 K), the SOT efficiency of TaSi₂ remains relatively constant. semiconductor-digest.comspacedaily.com However, at higher temperatures (around 346 K), the SOT efficiency and the corresponding SHE increase significantly, nearly doubling in value. semiconductor-digest.comspacedaily.comeurekalert.org

This enhancement of the SHE at high temperatures is attributed to the influence of Berry phase monopoles, which are topological features in the band structure associated with the Dirac points. aip.orgsemiconductor-digest.com As the temperature rises, thermal excitation allows electrons to access these Berry phase monopoles, leading to a dramatic increase in the intrinsic spin Hall conductivity. aip.org This phenomenon, termed Berry phase monopole engineering, presents a strategy for developing efficient high-temperature spintronic devices. spintronics-info.comsciencedaily.com

| Temperature Range | SOT Efficiency Behavior | Attributed to |

| 62 K - 288 K | Nearly unchanged | Conventional heavy metal behavior |

| > 288 K (e.g., 346 K) | Sudden, near-doubling | Berry phase monopoles |

Chiral Spin-Split Fermi Surface

Due to its non-centrosymmetric and chiral crystal structure, the Fermi surface of tantalum disilicide (TaSi₂) exhibits a significant splitting of electronic states. researchgate.netjps.jp This splitting is a direct consequence of the antisymmetric spin-orbit interaction present in the material. jps.jp

De Haas-van Alphen (dHvA) experiments, combined with energy band calculations, have confirmed that the Fermi surface of TaSi₂ is split into two distinct surfaces. researchgate.netjps.jp The magnitude of this splitting, which corresponds to the energy difference between the two spin-split Fermi surfaces, has been experimentally determined for different dHvA branches. jps.jp This splitting energy is notably larger in TaSi₂ (a 5d electron system) compared to similar compounds with 4d (NbSi₂) and 3d (VSi₂) conduction electrons. researchgate.net

The presence of a chiral spin-split Fermi surface is a fundamental aspect of the electronic structure of TaSi₂ and is directly linked to its other spin-dependent properties, such as the Chirality-Induced Spin Selectivity effect. researchgate.net

| dHvA Branch | Splitting Energy (K) |

| α (α') | 493 |

| β (β') | 564 |

| γ (γ') | 617 |

Defect Chemistry and Stoichiometric Deviations in Tantalum Disilicide

Vacancy Effects on Structural Stability and Electronic Properties

Vacancies, or missing atoms in the crystal lattice, are fundamental point defects that can influence the mechanical and electronic characteristics of TaSi₂. chemicalbook.com First-principles calculations have been employed to investigate these effects, revealing that the presence of vacancies can be thermodynamically stable under certain conditions. researchgate.netbohrium.com

The stability of a crystal structure containing vacancies is assessed through its vacancy formation energy, which is the energy required to create a vacant site in the lattice. Studies using first-principles calculations have confirmed that both perfect TaSi₂ and TaSi₂ with various atomic vacancies can be structurally stable at ground state. researchgate.net The analysis of vacancy formation energies indicates that the material can maintain its structural integrity even with the presence of these defects, a crucial characteristic for its use in demanding applications. chemicalbook.com

The type of atom missing from the lattice—either tantalum (Ta) or silicon (Si)—has a distinct impact on the material's properties.

Structural Stability : Calculations have found that Ta atom vacancies are more stable than Si atom vacancies in TaSi₂. researchgate.net This suggests that it is energetically more favorable to form a vacancy on a Ta site than on a Si site.

Mechanical Properties : The presence of either Ta or Si vacancies tends to weaken the elastic stiffness and the resistance to shear and volume deformation of TaSi₂. researchgate.net However, these vacancies can also induce a brittle-to-ductile transition, improving the material's toughness. researchgate.net

| Property | Effect of Ta Vacancy | Effect of Si Vacancy | Reference |

|---|---|---|---|

| Relative Stability | More stable | Less stable | researchgate.net |

| Elastic Stiffness | Weakened | Weakened | researchgate.net |

| Brittle-to-Ductile Transition | Improved (more ductile) | Improved (more ductile) | researchgate.net |

| Electron Hybridization | Enhanced between remaining atoms | Enhanced between remaining atoms | researchgate.net |

Non-Stoichiometry and Interface Reactions

In thin film applications, TaSi₂ is often formed by co-sputtering Ta and Si. Minor deviations from the precise 2:1 silicon-to-tantalum ratio can lead to significant interface degradation during high-temperature processing steps, such as annealing at 900°C. aip.org These reactions are driven by the lateral transport of the excess element over considerable distances (tens of microns). aip.org

When the deposited film is silicon-rich (Si/Ta ratio > 2), the excess silicon atoms are highly mobile at elevated temperatures. This leads to the precipitation of the excess silicon epitaxially within the contact areas on the silicon substrate. aip.org This phenomenon can alter the electrical properties of the contact and affect device performance. Maintaining a Si/Ta ratio between 2.45 and 2.50 during sputtering is recommended to avoid silicon depletion during subsequent reoxidation steps.

Conversely, if the film is tantalum-rich (Si/Ta ratio < 2), a different degradation mechanism occurs. To achieve the stable TaSi₂ stoichiometry, the film will consume silicon from the underlying substrate. aip.org This consumption is not uniform and results in the formation of pits in the silicon contact areas, which can severely compromise the integrity of the device. aip.org Deviations below a Si/Ta ratio of 2.45 can lead to the formation of silicon dioxide (SiO₂) at the polysilicon interface, which degrades conductivity.

| Film Composition | Phenomenon at 900°C | Consequence | Reference |

|---|---|---|---|

| Si-rich (Si/Ta > 2) | Epitaxial precipitation of excess Si | Altered contact properties | aip.org |

| Ta-rich (Si/Ta < 2) | Pit formation in Si substrate | Degradation of contact integrity | aip.org |

Dopant Diffusion Mechanisms

In integrated circuits, TaSi₂ is often in contact with doped polycrystalline silicon (polysilicon). The behavior of these dopants during thermal processing is critical. The kinetics of processes like oxidation are often controlled by the out-diffusion of silicon through the silicide layer. aip.org

The diffusion of dopants is influenced by several factors:

Point Defects : High concentrations of dopants can create point defects that facilitate the diffusion of silicon, thereby affecting processes that depend on silicon transport, such as oxidation. aip.org

Grain Boundaries : Dopants like arsenic (As) can segregate to the grain boundaries within the TaSi₂ film. aip.org This segregation can impede silicon diffusion along these pathways, resulting in a slower oxidation rate compared to undoped or boron-doped structures. aip.org

Dopant Type : Different dopants have different effects. Boron (B) in the polysilicon has been shown to enhance the oxidation rate of TaSi₂/polysilicon structures. aip.org In contrast, arsenic (As) and phosphorus (P) introduced via PBr₃ diffusion tend to retard the oxidation rate. aip.org Phosphorus out-diffusion from the silicon film into the silicide can be significant at high temperatures, increasing the resistivity of the silicon layer. aip.org This redistribution of dopants from the polysilicon into the silicide layer can change the workfunction of the gate, leading to shifts in the device's threshold voltage. stanford.edu

| Dopant | Effect on Oxidation Rate of TaSi₂/Poly-Si | Proposed Mechanism | Reference |

|---|---|---|---|

| Boron (B) | Enhances | Creates point defects that aid Si out-diffusion. | aip.org |

| Arsenic (As) | Retards | Segregates to grain boundaries, hindering Si diffusion. | aip.org |

| Phosphorus (P) (from PBr₃) | Retards | Mechanism may involve hindering Si diffusion. | aip.org |

| Phosphorus (P) (implanted) | Little effect | - | aip.org |

Phosphorus Redistribution and Up-Diffusion

The redistribution of phosphorus in tantalum disilicide (TaSi₂) thin films is characterized by a rapid up-diffusion process, particularly when the TaSi₂ is in contact with a phosphorus-doped polycrystalline silicon layer. aip.org Studies using secondary ion mass spectroscopy (SIMS) have shown that phosphorus atoms readily move from the doped silicon into the TaSi₂ film. aip.orgaip.org This phenomenon is significant in the fabrication of integrated circuits where TaSi₂/polycrystalline silicon stacks are used as gate metallization. aip.orggoogle.com

The rapid diffusion of phosphorus within the TaSi₂ layer has been confirmed by radioactive tracer analysis using ³²P. aip.org This fast diffusion character suggests that phosphorus may exist in an unbonded state within the silicide, allowing for greater mobility. aip.org The redistribution can be so significant that it leads to a pile-up of phosphorus at the TaSi₂/oxide layer interface, especially at temperatures above 950°C. aip.org However, this can also lead to a loss of phosphorus from the silicide and underlying polysilicon through evaporation into the ambient atmosphere if a protective cap is not present. aip.orggoogle.com The presence of phosphorus in the polysilicon layer can also influence the interaction rates and high-temperature stability of the silicide. aip.org

Formation of Metal-Dopant Compounds (MₓDᵧ, e.g., TaB₂, TaAs)

During thermal processing, strong decomposition reactions can occur between dopants like boron (B) and arsenic (As) and the tantalum silicide, leading to the formation of metal-dopant compounds. aip.orgaip.org In the case of boron-doped TaSi₂, the formation of tantalum diboride (TaB₂) has been unambiguously identified through techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM). aip.orgresearchgate.net Similarly, when arsenic is the dopant, tantalum arsenide (TaAs) can be formed. aip.orgaip.org

This compound formation has significant consequences for the material's properties. A substantial portion of the dopant becomes bound within these newly formed phases, rendering it immobile. aip.orgaip.org For instance, it has been determined that less than 5% of the total boron dose in TaSi₂ is freely diffusing, with the vast majority sequestered in the TaB₂ phase. aip.orgaip.orgresearchgate.net The formation of these compounds is consistent with thermodynamic predictions for the respective metal-silicon-dopant systems. aip.org

Solubility of Dopants in TaSi₂

The formation of metal-dopant compounds directly impacts the solubility of dopants in tantalum disilicide. The sequestration of dopant atoms into stable compounds like TaB₂ significantly limits the concentration of freely available dopants within the TaSi₂ matrix. aip.orgaip.org

For example, the solubility of boron in TaSi₂ at 900°C is limited to a concentration range between 4 x 10¹⁸ B/cm³ and 1.6 x 10¹⁹ B/cm³. aip.orgaip.org This low solubility has detrimental effects on the outdiffusion of the dopant from the silicide into the underlying silicon, a critical process for forming shallow junctions in semiconductor devices. The resulting low interface dopant concentrations can lead to unacceptably high contact resistance. aip.orgaip.org The solubility of arsenic in TaSi₂ is also limited by the formation of TaAs, though the effect is noted to be even more pronounced for boron. aip.orgaip.org

Impact on Diffusion Kinetics (e.g., Activation Energies)

The diffusion of dopants in and through tantalum disilicide is a complex process influenced by factors such as the diffusing species, the microstructure of the silicide, and the presence of other elements. The formation of metal-dopant compounds, as discussed previously, strongly retards the outdiffusion of dopants like boron and arsenic from TaSi₂. aip.orgaip.org

Studies on phosphorus diffusion in TaSi₂ have provided insights into the diffusion kinetics. Over a temperature range of 664°C to 913°C, the temperature dependence of the diffusion coefficients has been determined. aip.org The diffusion in the silicide film can be described by two different relations, one for the region near the surface and another for the region away from the surface, with activation energies of 0.61 eV and 0.76 eV, respectively. aip.org

The deposition of TaSi₂ directly onto a silicon substrate can also impact diffusion within the silicon itself. Annealing at 950°C has been shown to cause enhanced diffusion of both boron and antimony in buried layers within the silicon. aip.orgaip.org This is interpreted as evidence of vacancy supersaturation in the silicon, generated by the silicidation process as silicon atoms are removed from the substrate. aip.orgaip.org The activation energy for the interdiffusion coefficient in the formation of TaSi₂ from Ta-Si diffusion couples has been found to be approximately 560 kJ mol⁻¹. acs.orgacs.org

Table 1: Activation Energies for Diffusion Processes in TaSi₂

| Diffusing Species | Matrix | Process | Activation Energy (eV) | Activation Energy (kJ/mol) |

| Phosphorus | TaSi₂ | Diffusion near surface | 0.61 aip.org | - |

| Phosphorus | TaSi₂ | Diffusion away from surface | 0.76 aip.org | - |

| Tantalum/Silicon | Ta/Si couple | Interdiffusion to form TaSi₂ | - | ~560 acs.orgacs.org |

Tantalum Antisites in Crystal Structure

Point defects, such as vacancies and antisite defects, can have a significant impact on the mechanical and electronic properties of tantalum disilicide. researchgate.net Theoretical studies suggest that the presence of these defects in the crystal lattice can reduce shear resistance. researchgate.net

In the hexagonal C40 crystal structure of TaSi₂, interdiffusion studies have indicated the presence of a high concentration of tantalum antisites. researchgate.net An antisite defect occurs when an atom of one type occupies a lattice site that would normally be occupied by an atom of another type. In this case, tantalum atoms occupy silicon lattice sites. This deviation from the ideal crystal structure can influence the material's properties. researchgate.net First-principles calculations have been used to investigate the effects of vacancies on the structural stability and mechanical properties of TaSi₂, confirming that the material can maintain its structural stability even with the presence of such defects. researchgate.netchemicalbook.com

Tantalum Disilicide Thin Films and Interfacial Phenomena

Film Morphology and Microstructure Evolution

The morphology and microstructure of tantalum disilicide thin films are pivotal to their electrical and mechanical properties. These characteristics are heavily influenced by thermal processing, such as annealing, which is used to crystallize the as-deposited films and optimize their performance.

Annealing plays a crucial role in the transformation of TaSi2 thin films from an amorphous or poorly crystallized state to a more ordered, polycrystalline structure. njit.edu As-deposited films are typically amorphous. aip.org Upon thermal annealing, these films undergo crystallization. Studies using X-ray diffraction (XRD) have shown that as the annealing temperature increases, the peaks in the diffraction pattern become narrower and more intense, signifying the formation of a more crystallized and ordered microstructure. njit.edu

This crystallization process is temperature-dependent. For instance, the crystallization of amorphous TaSi2 thin films can begin at temperatures as low as 400°C. However, significant phase transformations and crystallization are often observed at higher temperatures, primarily between 800°C and 900°C. njit.edu Annealing at temperatures above 700°C typically results in the formation of a polycrystalline TaSi2 phase. The final resistivity of the film is also linked to the annealing temperature, with resistivities of 45-60 µΩcm being achievable after a 1000°C anneal. researchgate.net

Table 1: Effect of Annealing Temperature on TaSi2 Film Microstructure This table summarizes findings on how different annealing temperatures affect the crystalline structure of Tantalum Disilicide thin films.

| Annealing Temperature (°C) | Film Thickness (Å) | Observation | Source |

|---|---|---|---|

| As-deposited | 1000 | Amorphous or poorly crystallized | aip.orgresearchgate.net |

| 400 | N/A | Crystallization of amorphous films begins | |

| 600 | 1000 | Presence of TaSi2 peaks detected by XRD | njit.edu |

| 700 | N/A | Formation of polycrystalline TaSi2 phase | |

| 800 - 900 | 1000 | Abrupt change in diffraction peaks, indicating main crystallization phase | njit.edu |

| 1000 | N/A | Surface roughness becomes clearly visible | researchgate.net |

The surface roughness of TaSi2 films is another critical parameter that can be affected by processing conditions. Transmission Electron Microscopy (TEM) of surface replicas has shown that while as-deposited films and those annealed at lower temperatures (500°C and 800°C) can be relatively smooth, significant surface roughness becomes apparent after annealing at 1000°C. researchgate.net However, specific processing methods, such as those involving rapid thermal annealing of composite target sources, have been reported to produce tantalum silicide films with a smooth surface roughness.

The microstructure of crystalline TaSi2 thin films is not always perfect and can contain various defects. A notable type of defect observed in C40 TaSi2 crystallites are planar faults parallel to the (0001) basal planes. Detailed analysis using Convergent-Beam Electron Diffraction (CBED) has revealed that these are not simple stacking faults but are actually twin boundaries separating adjacent enantiomorphically-related twin domains (one belonging to the P6222 space group and the other to P6422).

Other microstructural imperfections can arise from the deposition process itself. For example, sputtering at high argon pressures can lead to an open growth structure with gaps or pores between the grains. njit.edu Furthermore, the initial composition ratio of silicon to tantalum in the as-deposited film can lead to microstructural differences between silicon-rich and tantalum-rich films, which can influence film properties after annealing. researchgate.net

Stress in Thin Films

Mechanical stress in thin films is a critical factor that can affect device reliability, leading to issues like layer delamination or cracking. The total stress in a film is generally composed of intrinsic stress, which develops during film deposition, and thermal stress, which arises from the mismatch in thermal expansion coefficients between the film and the substrate during heating or cooling. aip.org

As-deposited tantalum silicide films often exhibit a compressive intrinsic stress. aip.org For instance, TaSi2 films deposited by DC magnetron sputtering at low argon pressures (0.5 mTorr) have shown a high compressive intrinsic stress of 1033.4 MPa. njit.edu The formation of compressive stress in sputtered films is a known phenomenon, often attributed to an "atomic peening" effect, where energetic particles bombard the film during deposition, leading to the incorporation of interstitials and misfitting atoms. core.ac.uk In some cases, the presence of impurities like oxygen can also contribute to higher compressive stress, particularly during annealing processes conducted in lower vacuum conditions. osti.gov

Several strategies exist to manage and reduce the stress in TaSi2 thin films.